molecular formula C13H15IN4O B7031311 N-(4-ethyl-1,2,4-triazol-3-yl)-5-iodo-2,3-dimethylbenzamide

N-(4-ethyl-1,2,4-triazol-3-yl)-5-iodo-2,3-dimethylbenzamide

Cat. No.: B7031311
M. Wt: 370.19 g/mol
InChI Key: IQBYNFTVQRZMHJ-UHFFFAOYSA-N
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Description

N-(4-ethyl-1,2,4-triazol-3-yl)-5-iodo-2,3-dimethylbenzamide: is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their wide range of biological activities, including antimicrobial, antifungal, and antiviral properties

Properties

IUPAC Name

N-(4-ethyl-1,2,4-triazol-3-yl)-5-iodo-2,3-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IN4O/c1-4-18-7-15-17-13(18)16-12(19)11-6-10(14)5-8(2)9(11)3/h5-7H,4H2,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBYNFTVQRZMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1NC(=O)C2=C(C(=CC(=C2)I)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-1,2,4-triazol-3-yl)-5-iodo-2,3-dimethylbenzamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting ethyl hydrazine with an appropriate nitrile under acidic conditions.

    Iodination: The iodination of the benzene ring is achieved using iodine and an oxidizing agent such as hydrogen peroxide.

    Amidation: The final step involves the formation of the amide bond by reacting the iodinated benzene derivative with the triazole derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring.

    Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The iodine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(4-ethyl-1,2,4-triazol-3-yl)-5-iodo-2,3-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential drug candidate for treating infections and other diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,2,4-triazol-3-yl)-5-iodo-2,3-dimethylbenzamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The iodine atom may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-1,2,4-triazol-3-amine
  • 2-[(4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-mesitylacetamide
  • N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide

Uniqueness

N-(4-ethyl-1,2,4-triazol-3-yl)-5-iodo-2,3-dimethylbenzamide is unique due to the presence of the iodine atom, which can significantly alter its chemical and biological properties compared to other triazole derivatives. This uniqueness makes it a valuable compound for further research and development.

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